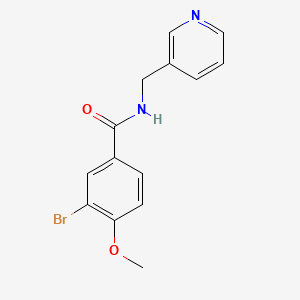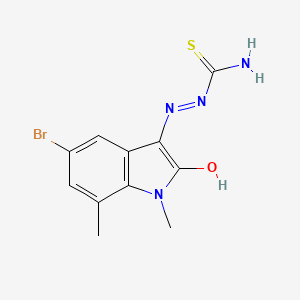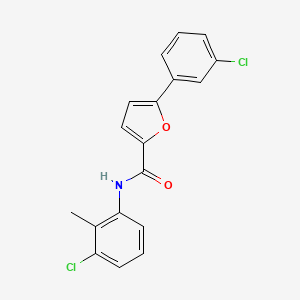![molecular formula C18H18N2O3 B5810040 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for scientific research. In
作用机制
The mechanism of action of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the progression of cancer and other diseases. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit cell proliferation and migration, which are essential processes for the progression of cancer. Furthermore, it has been shown to reduce inflammation and enhance immune response, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity against a range of cancer cell lines at low concentrations. Additionally, it has been shown to have low toxicity and minimal side effects in animal models. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, more research is needed to explore the potential of this compound as a tool for drug discovery and development.
合成方法
The synthesis of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzoic acid with ethyl glyoxylate in the presence of a catalyst to form 2-ethoxycarbonylbenzoyl glycine. This intermediate is then reacted with 2-(3-ethoxyphenoxy)ethylamine in the presence of a dehydrating agent to form the final product, 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antiviral, and antibacterial properties. These properties make it a valuable tool for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
3-[2-(3-ethoxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-14-6-5-7-15(12-14)23-11-10-20-13-19-17-9-4-3-8-16(17)18(20)21/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUDAMWHRZYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)




![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)